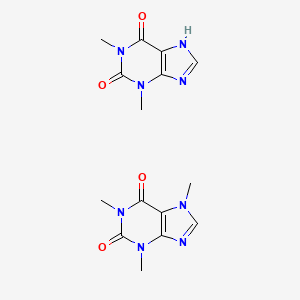

1,3-dimethyl-7H-purine-2,6-dione;1,3,7-trimethylpurine-2,6-dione

Description

1,3-dimethyl-7H-purine-2,6-dione and 1,3,7-trimethylpurine-2,6-dione are chemical compounds known for their presence in various natural sources and their significant biological activities. These compounds are commonly found in plants such as tea, coffee, and cocoa. They are known for their stimulant effects on the central nervous system and are widely used in the food and pharmaceutical industries.

Properties

Molecular Formula |

C15H18N8O4 |

|---|---|

Molecular Weight |

374.35 g/mol |

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C8H10N4O2.C7H8N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h4H,1-3H3;3H,1-2H3,(H,8,9) |

InChI Key |

FDGAASMEUKCILR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN1C2=C(C(=O)N(C1=O)C)NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-7H-purine-2,6-dione can be synthesized through the methylation of xanthine. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

1,3,7-trimethylpurine-2,6-dione, also known as caffeine, can be synthesized through the methylation of theobromine. The reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of these compounds often involves the extraction from natural sources. For example, caffeine is commonly extracted from coffee beans and tea leaves using solvents such as water or organic solvents like methylene chloride. The extracted caffeine is then purified through crystallization or other purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7H-purine-2,6-dione and 1,3,7-trimethylpurine-2,6-dione undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert these compounds into their respective dihydro derivatives.

Substitution: These compounds can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

1,3-dimethyl-7H-purine-2,6-dione and 1,3,7-trimethylpurine-2,6-dione have numerous scientific research applications:

Chemistry: These compounds are used as starting materials for the synthesis of various pharmaceuticals and agrochemicals.

Biology: They are studied for their effects on cellular processes and their potential as therapeutic agents.

Medicine: Caffeine is widely used as a stimulant and is studied for its potential benefits in treating conditions such as asthma and certain neurological disorders.

Industry: These compounds are used in the food and beverage industry as flavoring agents and preservatives.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7H-purine-2,6-dione and 1,3,7-trimethylpurine-2,6-dione involves their interaction with various molecular targets and pathways:

Central Nervous System Stimulation: These compounds act as adenosine receptor antagonists, blocking the inhibitory effects of adenosine on neurotransmitter release, leading to increased alertness and wakefulness.

Phosphodiesterase Inhibition: They inhibit the enzyme phosphodiesterase, leading to increased levels of cyclic AMP and enhanced cellular signaling.

Bronchodilation: Caffeine, in particular, has bronchodilator effects, making it useful in the treatment of asthma and other respiratory conditions.

Comparison with Similar Compounds

1,3-dimethyl-7H-purine-2,6-dione and 1,3,7-trimethylpurine-2,6-dione can be compared with other similar compounds such as theobromine and theophylline:

Theobromine: Similar in structure to caffeine but with milder stimulant effects. It is found in cocoa and chocolate products.

Theophylline: Also similar in structure, it is used primarily as a bronchodilator in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

These compounds are unique in their specific effects and applications, making them valuable in various fields of research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.